![molecular formula C10H9BrO2 B2501981 [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol CAS No. 693806-45-0](/img/structure/B2501981.png)

[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

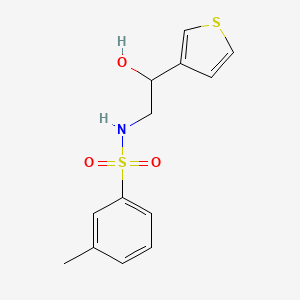

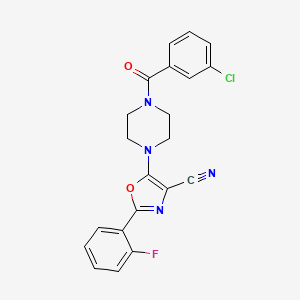

“[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C10H9BrO2 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular structure of “[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol” includes a bromine atom, a propynyl group, and a phenyl ring, which are all connected by oxygen atoms .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.1 . Other physical and chemical properties such as boiling point and density have been predicted to be 345.5±37.0 °C and 1.422±0.06 g/cm3 respectively .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol serves as a pivotal intermediate in the synthesis of complex organic molecules, demonstrating its utility in material science and organic chemistry. For instance, its application in the synthesis of liquid crystal materials showcases its relevance in developing advanced display technologies. The use of microwave-assisted flow reactor technology for the rapid and continuous synthesis of related compounds indicates its potential for scaling up production processes, highlighting its role in industrial applications (Egami et al., 2018).

Chemical Analysis and Methodology

The compound is also instrumental in analytical chemistry, as seen in the synthesis of deuterated versions of herbicidal ingredients. Its transformation into middle aromatic ring-deuterated forms for use as tracers in metabolic and degradation studies of herbicides underscores its importance in environmental chemistry and toxicology. This application is critical for quantifying herbicide residues in crops and foodstuff, ensuring food safety and environmental protection (Zheng-Min Yang & Long Lu, 2010).

Organic Synthesis

In organic synthesis, [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol is utilized to produce various biologically active compounds and intermediates. Its role in constructing novel molecular frameworks through regio- and chemoselective bromination techniques exemplifies its versatility in synthesizing pharmacologically relevant molecules. Such methodologies facilitate the development of synthetic routes for bromo-substituted cyclopentenones, which are valuable synthons in the production of pharmaceuticals and organic materials (Shirinian et al., 2012).

Photolysis and Radical Studies

The compound's involvement in studies of alkyl radicals containing different beta-leaving groups provides insights into the formation and behavior of olefin cation radicals. This research is pivotal for understanding the mechanisms of photo-induced chemical reactions, contributing to the fields of photochemistry and radical chemistry. The generation and trapping of olefin cation radicals have implications for designing light-driven organic synthesis and photopolymerization processes (Bales et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-bromo-2-prop-2-ynoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEZMPUCEZUBDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)

![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)

![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)

![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)

![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)